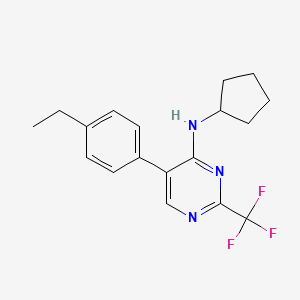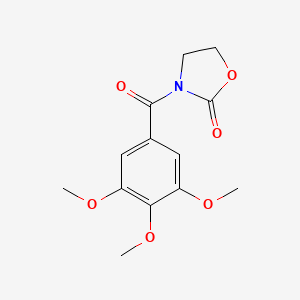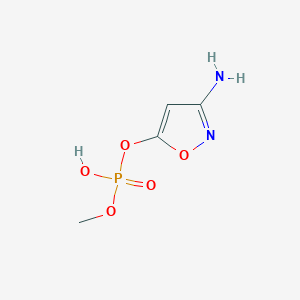
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.
Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.
Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylhydrazine: Similar in structure but lacks the pyrazolone ring.
4-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one: Similar but without the chloro group.
4-Chloro-4-methyl-3-phenyl-1H-pyrazol-5(4H)-one: Similar but without the nitro group.
The uniqueness of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13051-12-2 |
|---|---|
Formule moléculaire |
C10H8ClN3O3 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15) |
Clé InChI |
PKMIQRXXRIDMQR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)

